Ziprasidone Hydrochloride is a white to slightly pink powder []. It is the hydrochloride salt form of Ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent []. Chemically, Ziprasidone Hydrochloride Monohydrate is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate []. The empirical formula is C21H21ClN4OS \u00b7 HCl \u00b7 H2O and its molecular weight is 467.42 [].
One method for preparing crystalline Ziprasidone Hydrochloride 1.5 hydrate involves: recrystallizing Ziprasidone base in a solvent containing 1-methyl-2-pyrrolidone or dimethylsulfoxide; adding t-butylmethyl ether, buthylmethyl ether, and sec-butylmethyl ether or a mixture thereof to prepare a slurry; and obtaining crystalline Ziprasidone Hydrochloride 1.5 hydrate []. Another method uses water as a solvent; Ziprasidone base undergoes a reaction with dilute hydrochloric acid; the solution is then refined through organic solvent refluxing; and the resulting solution is vacuum-dried to obtain the product []. This method aims to reduce impurities and improve yield while minimizing hydrochloric acid gas volatilization [].
The crystal structure of Ziprasidone Hydrochloride Monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques []. It crystallizes in space group P-1 (#2) with a = 7.250 10(3), b = 10.986 66(8), c = 14.071 87(14) \u00c5, \u03b1 = 83.4310(4), \u03b2 = 80.5931(6), \u03b3 = 87.1437(6)\u00b0, V = 1098.00(1) \u00c53, and Z = 2 []. The Ziprasidone conformation in the solid state is close to the minimum energy conformation []. The positively charged nitrogen in the Ziprasidone makes a strong hydrogen bond with the chloride anion []. The water molecule makes two weaker bonds to the chloride and acts as an acceptor in an N–H···O hydrogen bond []. The powder pattern is included in the Powder Diffraction File™ as entry 00-064-1492 [].
Ziprasidone Hydrochloride functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor []. It also inhibits synaptic reuptake of serotonin and norepinephrine []. The exact mechanism by which Ziprasidone Hydrochloride exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism []. It also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors [].
Ziprasidone Hydrochloride Monohydrate exhibits poor aqueous solubility []. Thermal analysis showed that it undergoes a mass loss of 4% until 100 °C, corresponding to the removal of a water molecule []. The next mass loss occurs from the melting temperature (297 °C) to 600 °C, resulting in complete sample degradation []. The dehydration kinetics of Ziprasidone Hydrochloride Monohydrate was studied by nonisothermal thermogravimetry, revealing that the one-dimensional diffusion model best fits this reaction [].
a. Analytical Chemistry:- Electrochemical analysis: Cyclic voltammetry and differential-pulse stripping voltammetry can be used to investigate the electrochemical behavior and establish a method for detecting Ziprasidone Hydrochloride [].- High-Performance Liquid Chromatography (HPLC): Various HPLC methods have been developed for the determination of Ziprasidone Hydrochloride in drug substances, dosage forms, and degradation products [, , , , , , , ]. These methods vary in their stationary phases, mobile phases, detection wavelengths, and run times but all aim for accurate and precise quantification of the drug.- Gas Chromatography: A headspace gas chromatographic method using flame ionization detection has been developed for the determination of residual methyl chloride, ethyl chloride, and isopropyl chloride in Ziprasidone Hydrochloride []. - Spectrophotometry: Spectrophotometric methods based on colorimetric reactions with ferric chloride and 1,10-phenanthroline or 2,2'-bipyridyl have been developed for the determination of Ziprasidone Hydrochloride in pharmaceutical formulations [].- UV Spectroscopy: A rapid and sensitive UV-Visible spectroscopic method was developed for the estimation of Ziprasidone Hydrochloride Monohydrate in pure form and capsule dosage forms [].
b. Pharmaceutical Sciences:- Solubility Enhancement: To address the poor aqueous solubility of Ziprasidone Hydrochloride, various approaches have been explored: - Osmotic Delivery: Incorporating polyethylene glycol 400 (PEG-400) into the core of an osmotic pump enhances the solubility of Ziprasidone Hydrochloride, enabling its controlled release []. - Solid Dispersions: Preparing solid dispersions with PEG 6000 or β-cyclodextrin enhances the solubility and dissolution rate of Ziprasidone Hydrochloride [, ]. - Inclusion Complexes: Forming inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBEβCD) significantly improves solubility [, ].- Novel Dosage Forms: - Mucoadhesive Microspheres: Chitosan-based mucoadhesive microspheres for nasal delivery aim to enhance residence time and improve the therapeutic efficacy of Ziprasidone Hydrochloride []. - Fast Dissolving Tablets: Orodispersible tablets were developed using various superdisintegrants and inclusion complexes to enhance solubility and provide fast disintegration for improved patient compliance [, ]. - Sustained Release Tablets: Matrix tablets with polymers like guar gum and HPMC K15 were developed to achieve sustained release and improve bioavailability []. - Floating Microballoons: Microballoons containing ethyl cellulose and hydroxypropyl methyl cellulose were designed to provide controlled release and increase the drug's residence time in the stomach []. - Gastroretentive Drug Delivery System: Formulations using sodium bicarbonate as a gas-generating agent and HPMC K4M or HPMC K100M were developed to achieve sustained release and prolonged gastric retention []. - Buffered Nanoemulsions: Homogeneous buffered nanoemulsions were developed for nose-to-brain delivery of Ziprasidone Hydrochloride, aiming to improve its bioavailability and reduce peripheral side effects []. - Nanostructured Lipid Carriers (NLCs): ZRS loaded NLCs were developed for intranasal delivery to enhance bioavailability and brain targeting efficiency []. - Mucoadhesive Bilayered Buccal Tablets: These tablets were formulated using HPMC K-15, PVP K-30, and carbopol to achieve controlled release and improve patient compliance [].- Stability Studies: Forced degradation studies have been conducted to evaluate the stability of Ziprasidone Hydrochloride under various stress conditions (hydrolysis, oxidation, photolysis, thermal degradation) [, , ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: